3-Indoleacetic acid-13C6

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H9NO2 |

|---|---|

Peso molecular |

181.14 g/mol |

Nombre IUPAC |

2-(1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1+1,2+1,3+1,4+1,8+1,9+1 |

Clave InChI |

SEOVTRFCIGRIMH-MROVPUMUSA-N |

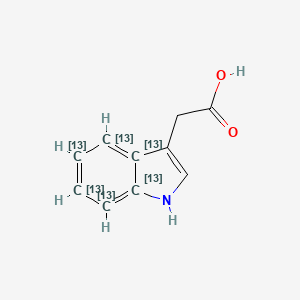

SMILES isomérico |

C1=C([13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2N1)CC(=O)O |

SMILES canónico |

C1=CC=C2C(=C1)C(=CN2)CC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

Isotopic Purity of 3-Indoleacetic Acid-¹³C₆: A Technical Guide

This technical guide provides a comprehensive overview of the isotopic purity of 3-Indoleacetic acid-¹³C₆, a crucial internal standard for quantitative mass spectral analysis of the plant hormone indole-3-acetic acid (IAA).[1][2] Aimed at researchers, scientists, and professionals in drug development and metabolic research, this document details the isotopic and chemical purity specifications from various commercial suppliers, outlines the experimental protocols for its determination, and illustrates a key signaling pathway involving IAA.

Data Presentation: Purity Specifications

The isotopic and chemical purity of commercially available 3-Indoleacetic acid-¹³C₆ are critical parameters for its use as an internal standard. The following table summarizes these specifications from several leading suppliers. It is important to distinguish between isotopic purity, which refers to the percentage of molecules containing the ¹³C isotope, and chemical purity, which indicates the percentage of the compound that is 3-indoleacetic acid.

| Supplier | Product Name | Isotopic Purity/Enrichment | Chemical Purity | Reference |

| Cambridge Isotope Laboratories, Inc. | Indole-3-acetic acid (phenyl-¹³C₆, 99%) | 99% | 98% | [3][4] |

| MedChemExpress | 3-Indoleacetic acid-¹³C₆ | Not explicitly stated | 99.76% | [5] |

| Eurisotop | INDOLE-3-ACETIC ACID (PHENYL-¹³C₆, 99%) | 99% | 98% | [4] |

Note: The nomenclature "(phenyl-¹³C₆, 99%)" used by Cambridge Isotope Laboratories and Eurisotop indicates a 99% isotopic enrichment in the six carbon atoms of the benzene ring.[1][2]

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for ¹³C-labeled compounds like 3-indoleacetic acid-¹³C₆ is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Mass Spectrometry (MS) Method

High-resolution mass spectrometry is a primary method for accurately determining the isotopic enrichment of labeled compounds.[7][8]

Methodology:

-

Sample Preparation: The isotopically labeled 3-indoleacetic acid-¹³C₆ is dissolved in a suitable solvent.

-

Chromatographic Separation: The sample is analyzed using an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) or Gas Chromatography (GC) method to separate the compound of interest from any impurities.[7]

-

Mass Spectral Analysis: The separated compound is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or orbital trap instrument.[7][9] The instrument is operated in a high-resolution mode to resolve the isotopic peaks.

-

Data Acquisition: Mass spectra are acquired, and a background spectrum is subtracted to reduce noise.

-

Isotopologue Analysis: The mass-to-charge (m/z) distribution of the molecular ion cluster is analyzed. For 3-indoleacetic acid-¹³C₆, the mass difference between the fully labeled and unlabeled molecule is 6 Da.

-

Purity Calculation: The isotopic purity is calculated by comparing the measured intensities of the isotopologue peaks. The calculations must correct for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ²H) in the unlabeled compound.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy, particularly ¹³C NMR, provides detailed information about the carbon skeleton of a molecule and is a robust method for quantifying ¹³C enrichment.[6][10][11]

Methodology:

-

Sample Preparation: The labeled compound is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For quantitative analysis, specific pulse sequences and acquisition parameters are crucial. For instance, the isotope-edited total correlation spectroscopy (ITOCSY) pulse sequence can filter 2D ¹H-¹H NMR spectra from ¹²C- and ¹³C-containing molecules into separate, quantitatively equivalent spectra.[6][10][12]

-

Spectral Analysis: The presence and integration of signals in the ¹³C spectrum directly correlate to the labeled carbon atoms. The coupling patterns in the ¹H spectrum (¹H-¹³C J-couplings) also provide evidence of ¹³C incorporation.

-

Enrichment Calculation: The degree of ¹³C enrichment can be determined by comparing the integrals of satellite peaks (due to ¹³C) to the main peak (due to ¹²C) in the ¹H NMR spectrum or by direct integration in the ¹³C NMR spectrum.

Visualizations

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for determining the isotopic purity of 3-indoleacetic acid-¹³C₆ using LC-MS.

3-Indoleacetic Acid (IAA) Signaling Pathway

3-Indoleacetic acid is a key plant hormone (auxin) that regulates various aspects of plant growth and development. The following diagram depicts a simplified overview of its signaling pathway.[13][14][15][16][17]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 3. Indole-3-acetic acid (phenyl-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. INDOLE-3-ACETIC ACID | Eurisotop [eurisotop.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. almacgroup.com [almacgroup.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of 13C Enrichments and Isotopomer Abundances for Metabolic Flux Analysis Using 1D NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 12. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 17. Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant [mdpi.com]

The Isotopic Sentinel: A Technical Guide to 3-Indoleacetic Acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 3-Indoleacetic acid-13C6 (¹³C₆-IAA), a stable isotope-labeled internal standard crucial for the precise quantification of endogenous 3-indoleacetic acid (IAA), the primary native auxin in plants. This document is intended to serve as a detailed resource for researchers in plant biology, analytical chemistry, and drug development who utilize mass spectrometry-based techniques for phytohormone analysis.

Core Chemical and Physical Properties

This compound is a non-radioactive, stable isotope-labeled form of IAA where six carbon atoms on the indole ring have been replaced with the heavy isotope, ¹³C. This isotopic enrichment provides a distinct mass shift, making it an ideal internal standard for isotope dilution mass spectrometry, a highly accurate method for absolute quantification.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical and Structural Information

| Property | Value |

| Molecular Formula | ¹³C₆C₄H₉NO₂ |

| Molecular Weight | 181.14 g/mol [1][2] |

| Accurate Mass | 181.083[3] |

| CAS Number | 100849-36-3[1][2][3][4] |

| Canonical SMILES | OC(CC1=CN[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]12)=O[1] |

| InChI Key | QOPBEBWGSGFROG-NCTJRARUSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white solid[1] |

| Melting Point | Not explicitly available for the labeled compound, but the unlabeled IAA melts at 165-169 °C (with decomposition). |

| Solubility | Soluble in ethanol (50 mg/ml), methanol, DMSO, and sparingly in chloroform. Insoluble in water[5]. One source indicates solubility in H₂O at 1 mg/mL with ultrasonic warming to 60°C[6]. |

| Isotopic Purity | Typically ≥99% for the ¹³C label[2][7]. Specific products can have purities of 99.76%[6]. |

| Storage Conditions | Store refrigerated (+2°C to +8°C) and protected from light[2]. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended[4]. |

Chemical Structure

The structure of this compound is identical to that of its unlabeled counterpart, with the exception of the six carbon atoms in the benzene ring of the indole core, which are substituted with ¹³C isotopes. This specific labeling is advantageous as it is chemically stable and does not exchange with the environment, unlike deuterium labels which can be prone to back-exchange.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of IAA in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][6] The use of a stable isotope-labeled internal standard is considered the gold standard for phytohormone analysis due to its ability to correct for analyte loss during sample preparation and variations in instrument response.[8]

Detailed Methodology for IAA Quantification using GC-MS with ¹³C₆-IAA Internal Standard

This protocol is a synthesized methodology based on established procedures for auxin analysis.[8][9][10][11][12]

1. Sample Preparation and Extraction:

-

a. Harvest plant tissue (5-10 mg fresh weight is often sufficient) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[10]

-

b. Accurately weigh the frozen tissue.

-

c. Add a known amount of this compound internal standard to the sample. The amount should be in a similar range to the expected endogenous IAA concentration.

-

d. Homogenize the tissue in an appropriate extraction solvent (e.g., 80% methanol or 2-propanol with 0.2 M imidazole buffer, pH 7.0).[11][13]

-

e. Incubate the homogenate on ice (e.g., for 1 hour) to ensure complete extraction.[11]

-

f. Centrifuge the sample to pellet cellular debris. Collect the supernatant.

2. Solid-Phase Extraction (SPE) Purification:

-

a. A two-step SPE is often employed for purification.[10][11]

-

b. First SPE (Amino Resin): Condition an amino (NH₂) SPE cartridge. Load the supernatant. The ionized IAA and ¹³C₆-IAA will be retained. Wash the cartridge to remove interfering compounds. Elute the auxins with an acidic solvent.

-

c. Second SPE (Polymethylmethacrylate Epoxide Resin): This step can further purify the sample.[10][11]

3. Derivatization:

-

a. Evaporate the purified fraction to dryness under a stream of nitrogen.

-

b. Derivatize the sample to make it volatile for GC analysis. A common method is methylation using diazomethane to form the methyl ester of IAA.[10]

4. GC-MS Analysis:

-

a. Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate).

-

b. Inject the sample into a GC-MS system.

-

c. GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the analytes.

-

d. MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.[8][9][12]

-

e. Ions to Monitor:

-

For endogenous (unlabeled) IAA-methyl ester: m/z 130 (base peak) and m/z 189 (molecular ion).

-

For ¹³C₆-IAA-methyl ester: m/z 136 and m/z 195. Some sources may report slightly different m/z values based on the specific fragmentation patterns observed in their instrumentation[8].

-

-

f. Quantification: The concentration of endogenous IAA is calculated by comparing the peak area ratio of the endogenous IAA to the ¹³C₆-IAA internal standard against a calibration curve.

Experimental Workflow Diagram

Caption: A generalized workflow for the quantification of IAA using ¹³C₆-IAA and GC-MS.

Signaling Pathways

IAA exerts its effects on plant growth and development by modulating gene expression through a well-characterized signaling pathway. The core of this pathway involves three main protein families: the TIR1/AFB F-box proteins (auxin receptors), the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.[14][15]

The Core Auxin Signaling Pathway

-

In the absence of auxin: Aux/IAA proteins bind to ARF transcription factors, preventing them from regulating the expression of auxin-responsive genes.[14]

-

In the presence of auxin: IAA acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[14] This interaction leads to the ubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex.

-

The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.

-

The degradation of the Aux/IAA repressor releases the ARF transcription factor, which can then bind to Auxin Response Elements (AuxREs) in the promoters of target genes, leading to the activation or repression of their transcription and ultimately, a physiological response.[15]

Auxin Signaling Pathway Diagram

Caption: The core transcriptional auxin signaling pathway in the absence and presence of auxin.

Conclusion

This compound is an indispensable tool for accurate and reliable quantification of endogenous IAA. Its stable isotopic label and chemical similarity to the native compound make it the internal standard of choice for rigorous analytical studies in plant science and related fields. Understanding its properties and the methodologies for its use, as detailed in this guide, is essential for researchers aiming to unravel the complex roles of auxin in biological systems.

References

- 1. INDOLE-3-ACETIC ACID | Eurisotop [eurisotop.com]

- 2. Indole-3-acetic acid (phenyl-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indole-3-acetic acid, 98+% | Fisher Scientific [fishersci.ca]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Indole-3-acetic acid (phenyl-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1896-0.01 [isotope.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous Quantitation of Indole 3-Acetic Acid and Abscisic Acid in Small Samples of Plant Tissue by Gas Chromatography/Mass Spectrometry/Selected Ion Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring Endogenous GA and IAA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 13C6-Labeled Auxin in Unraveling Plant Metabolic Networks

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA), the principal auxin in most plants, is a crucial signaling molecule that governs a vast array of developmental processes, from embryogenesis to fruit development. The precise spatial and temporal distribution of auxin, which is tightly regulated by a complex interplay of biosynthesis, transport, and metabolism, is critical for these functions. Understanding the intricate network of auxin metabolism is therefore paramount for both fundamental plant biology and for the development of novel agrochemicals and therapeutics. The use of stable isotope-labeled compounds, particularly 13C6-labeled indole-3-acetic acid (13C6-IAA), has emerged as a powerful and indispensable tool in these metabolic investigations. This technical guide provides a comprehensive overview of the application of 13C6-IAA in metabolic studies, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.

The Power of Stable Isotope Labeling with 13C6-IAA

Stable isotope labeling is a technique used to trace the metabolic fate of a molecule by replacing one or more of its atoms with a heavier, non-radioactive isotope.[1] In the case of 13C6-IAA, all six carbon atoms of the indole ring are replaced with the 13C isotope. This labeling strategy offers several distinct advantages for metabolic studies:

-

Accurate Quantification: 13C6-IAA serves as an ideal internal standard for mass spectrometry-based quantification of endogenous IAA and its metabolites.[2] Because it is chemically identical to the unlabeled endogenous compound, it co-elutes during chromatography and has the same ionization efficiency, allowing for highly accurate and precise quantification through isotope dilution.[2]

-

Metabolic Flux Analysis: By introducing 13C6-IAA into a biological system, researchers can trace the incorporation of the heavy carbon atoms into various downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes, providing a dynamic view of auxin metabolism.

-

Pathway Elucidation: The labeling patterns observed in metabolites after feeding with 13C6-IAA can help to identify novel metabolic pathways and intermediates.

-

Turnover Rate Determination: Pulse-chase experiments using 13C6-IAA enable the measurement of the synthesis and degradation rates (turnover) of auxin and its metabolites, providing insights into the dynamics of auxin homeostasis.

Quantitative Insights into Auxin Metabolism

The application of 13C6-IAA has yielded valuable quantitative data on the levels and turnover of various auxin metabolites in plants. The following tables summarize key findings from studies on Arabidopsis thaliana.

Table 1: Endogenous Levels of Auxin Conjugates in Arabidopsis thaliana Seedlings

| Auxin Conjugate | Tissue | Endogenous Level (ng/g Fresh Weight) | Reference |

| Indole-3-acetyl-aspartate (IAA-Asp) | 9-day-old wild-type seedlings | 17.4 ± 4.6 | [3][4] |

| Indole-3-acetyl-glutamate (IAA-Glu) | 9-day-old wild-type seedlings | 3.5 ± 1.6 | [3][4] |

| Indole-3-acetyl-glucose (IAA-Glc) | 12-day-old wild-type seedlings | 7 - 17 | [3][4] |

| Total IAA | 9-day-old wild-type seedlings | 1200 ± 178 | [3][4] |

This table illustrates that while total IAA levels are high, the steady-state levels of these specific conjugates are relatively low, suggesting they may be transient or localized metabolites under normal growth conditions.[3][4]

Table 2: Rates of Auxin Metabolism in Seed Plants

| Metabolic Process | Rate Range | Notes | Reference |

| Biosynthesis | 10 nM/h – 1 µM/h | [2] | |

| Conjugation | Up to ~100 µM/h | Rate is dependent on the concentration of applied IAA. | [2] |

| Conjugate Hydrolysis | 10 nM/h – 1 µM/h | [2] | |

| Catabolism (via oxIAA) | 10 nM/h – 40 nM/h | oxIAA is a major catabolite. | [2] |

This table highlights the remarkably high rate of auxin conjugation, suggesting that it plays a significant role in rapidly modulating auxin levels within specific cells or tissues.[2]

Table 3: Quantification of IAA and its Metabolites in Different Arabidopsis Tissues

| Compound | Tissue | Level (pg/mg Fresh Weight) | Reference |

| IAA | Roots | ~15 | [5] |

| Expanding Leaves | ~12 | [5] | |

| Old Leaves | ~5 | [5] | |

| oxIAA | Roots | 74 | [5] |

| Expanding Leaves | ~20 | [5] | |

| Old Leaves | ~8 | [5] | |

| IAA-Asp | Roots | ~10 | [5] |

| Expanding Leaves | ~8 | [5] | |

| IAA-Glu | Roots | ~2 | [5] |

| Expanding Leaves | ~1.5 | [5] |

This data demonstrates that tissues with high levels of free IAA, such as roots and expanding leaves, also exhibit high levels of the catabolite oxIAA and the conjugate IAA-Asp, indicating a rapid turnover of the hormone in these tissues.[5]

Experimental Protocols

The accurate analysis of 13C6-IAA and its labeled metabolites relies on robust and sensitive analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: High-Throughput Quantitative Analysis of IAA using GC-MS

This protocol is adapted from established methods for the precise determination of free IAA in plant tissue.[2][6]

1. Sample Preparation:

- Harvest 5-25 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

- Add a known amount of 13C6-IAA internal standard to the frozen tissue. The amount should be in a similar range to the expected endogenous IAA level.

- Homogenize the tissue in a suitable extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0, containing 0.1% diethyldithiocarbamic acid sodium salt).[3]

2. Solid-Phase Extraction (SPE):

- Use a two-step SPE procedure for purification.

- First, apply the extract to an amino (NH2) resin SPE cartridge to retain organic acids like IAA.

- Elute the IAA from the amino cartridge and apply it to a polymethylmethacrylate (PMMA) SPE cartridge for further purification.

- Elute the purified IAA from the PMMA cartridge.

3. Derivatization:

- Due to the low volatility of IAA, derivatization is necessary for GC-MS analysis.

- Methylate the purified IAA using diazomethane to form methyl-IAA. This increases its volatility.

4. GC-MS Analysis:

- Analyze the derivatized sample using a GC coupled to a mass spectrometer.

- Gas Chromatograph (GC) Parameters:

- Column: A non-polar column such as a DB-5ms is suitable.

- Injector Temperature: 250°C.

- Oven Temperature Program: Start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 300°C) to separate the analytes.

- Mass Spectrometer (MS) Parameters:

- Ionization Mode: Electron Ionization (EI).

- Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. Monitor the characteristic ions for both unlabeled methyl-IAA and 13C6-labeled methyl-IAA.

5. Data Analysis:

- Quantify the amount of endogenous IAA by calculating the ratio of the peak areas of the unlabeled IAA to the 13C6-IAA internal standard.

Protocol 2: Profiling of Auxin Metabolites using LC-MS/MS

This protocol is a general guide for the analysis of a broader range of auxin metabolites, including conjugates.

1. Sample Preparation:

- Follow the same initial steps as for the GC-MS protocol (harvesting, freezing, addition of internal standards, and homogenization). A cocktail of 13C6-labeled standards for various expected metabolites can be used.[3]

2. Extraction:

- Perform a liquid-liquid extraction to partition the auxin metabolites into an organic solvent (e.g., diethyl ether or ethyl acetate) at an acidic pH.

3. Purification:

- Further purify the extract using SPE cartridges appropriate for the target metabolites.

4. LC-MS/MS Analysis:

- Analyze the purified extract using a liquid chromatograph coupled to a tandem mass spectrometer.

- Liquid Chromatograph (LC) Parameters:

- Column: A reverse-phase C18 column is commonly used.

- Mobile Phase: A gradient of acidified water and an organic solvent like acetonitrile or methanol.

- Tandem Mass Spectrometer (MS/MS) Parameters:

- Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

- Analysis Mode: Multiple Reaction Monitoring (MRM) is essential for the selective and sensitive detection of multiple metabolites in a complex mixture. For each metabolite, a specific precursor ion and one or more product ions are monitored.

5. Data Analysis:

- Identify and quantify the metabolites based on their retention times and the specific MRM transitions, using the corresponding 13C6-labeled internal standards for accurate quantification.

Visualizing Metabolic Processes and Workflows

Graphviz diagrams are used to illustrate the complex relationships in auxin metabolism and the workflows of experiments using 13C6-IAA.

Caption: Overview of the main pathways of auxin metabolism.

Caption: A generalized experimental workflow for auxin metabolic studies.

Caption: Workflow of a pulse-chase experiment to determine auxin turnover.

Caption: Canonical auxin signaling pathway leading to gene expression changes.

Conclusion

The use of 13C6-labeled auxin has revolutionized our ability to dissect the complexities of auxin metabolism. By providing a means for accurate quantification, metabolic flux analysis, and the determination of turnover rates, this powerful tool has enabled significant advances in our understanding of how plants precisely regulate auxin homeostasis to control their growth and development. The experimental protocols and data presented in this guide offer a framework for researchers to design and execute robust metabolic studies, ultimately contributing to the development of innovative solutions in agriculture and medicine. As analytical technologies continue to improve in sensitivity and resolution, the application of 13C6-IAA and other stable isotope tracers will undoubtedly continue to be at the forefront of plant hormone research.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Auxin metabolism rates and implications for plant development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of auxin conjugates in Arabidopsis. Low steady-state levels of indole-3-acetyl-aspartate, indole-3-acetyl-glutamate, and indole-3-acetyl-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic networks in motion: 13C-based flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Auxin Flow: A Technical Guide to Utilizing 3-Indoleacetic Acid-13C6 in Transport Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the stable isotope-labeled auxin, 3-indoleacetic acid-13C6 (IAA-13C6), as a powerful tool for elucidating the complex mechanisms of auxin transport in plants. By providing a stable, traceable analog of the primary native auxin, IAA-13C6 allows for precise quantification and visualization of auxin movement, metabolism, and distribution, offering critical insights for agricultural research and the development of novel plant growth regulators.

Core Principles: The Advantage of a Stable Isotope Tracer

Understanding the directional flow of auxin is fundamental to deciphering its role in virtually every aspect of plant growth and development.[1][2][3][4][5] The use of isotopically labeled molecules provides a robust method for tracking the movement of compounds in biological systems. This compound, in which six carbon atoms in the indole ring are replaced with the heavy isotope 13C, is an ideal tracer for several reasons.[6][7] It is chemically identical to endogenous IAA, ensuring it is recognized and transported by the same cellular machinery.[6] However, its increased mass allows it to be distinguished from the naturally occurring IAA using mass spectrometry, enabling precise quantification of the tracer's movement and fate within the plant.[6][8][9][10][11] This technique offers significant advantages over methods using radiolabeled auxins by avoiding the complexities of handling radioactive material and by providing more detailed metabolic information.

Experimental Protocols: A Step-by-Step Approach

The following protocols outline the key steps for conducting auxin transport assays using IAA-13C6, primarily focusing on the model plant Arabidopsis thaliana. These methods can be adapted for other plant species and tissues.

Plant Material and Growth Conditions

-

Plant Species: Arabidopsis thaliana is commonly used due to its well-characterized genetics and rapid life cycle.

-

Growth Medium: Seedlings are typically grown on a standard plant nutrient medium, such as Murashige and Skoog (MS) medium, solidified with agar.

-

Growth Conditions: Plants are maintained in a controlled environment with defined light cycles (e.g., 16 hours light/8 hours dark), temperature (e.g., 22°C), and light intensity.[12][13]

Application of this compound

The method of application is critical for studying directional transport. For polar transport assays in hypocotyls or roots, an agar-based application is common.[14]

-

Preparation of Donor Blocks: A solution of IAA-13C6 (typically in the micromolar range) is mixed with molten agar.[15] Small blocks of this agar are then precisely placed on the apical or basal end of the plant tissue (e.g., the top of the hypocotyl for basipetal transport studies).[15]

-

Transport Period: The plants are incubated for a defined period (e.g., 5 hours) to allow for the transport of the labeled auxin.[15]

Sample Harvesting and Preparation

-

Tissue Sectioning: After the transport period, the plant tissue is carefully excised and sectioned. For example, a hypocotyl might be divided into an upper section (closer to the application site) and a lower section. A "receiver" block of plain agar may also be placed at the opposite end of the tissue to collect any transported auxin.

-

Flash Freezing: The collected tissue samples are immediately flash-frozen in liquid nitrogen to halt metabolic processes and preserve the auxin profile.[9]

-

Homogenization and Extraction: The frozen tissue is homogenized, and auxins are extracted using a solvent, often an imidazole-buffered aqueous 2-propanol solution.[16] An internal standard, such as deuterated IAA ([2H4]IAA), is added at this stage to allow for accurate quantification.[12][13]

Quantification by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are the methods of choice for quantifying IAA-13C6.[9][16][17][18][19]

-

Purification: The crude extract is purified using techniques like solid-phase extraction (SPE) to remove interfering compounds.[9][16]

-

Analysis: The purified sample is injected into the LC-MS/MS or GC-MS system. The instrument is set to detect the specific mass-to-charge ratios of endogenous IAA, IAA-13C6, and the internal standard.

-

Data Interpretation: The amount of transported IAA-13C6 is calculated based on the signal intensity relative to the known amount of the internal standard.[8][10]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing IAA-13C6 to investigate auxin transport.

| Plant Tissue | Labeled Auxin Applied | Transport Direction | Amount Transported (pg per plant) | Percent Transport (%) | Reference |

| Arabidopsis Hypocotyl | [13C6]IAA | Basipetal | Varies with experimental conditions | ~29% | [8][15] |

| Arabidopsis Hypocotyl | [13C1]IBA | Basipetal | ~0.26 | <1% | [8][15] |

Table 1: Comparison of Basipetal Transport of Labeled IAA and IBA in Arabidopsis Hypocotyls. This data highlights the significantly higher polar transport of IAA compared to indole-3-butyric acid (IBA).[8][15]

| Treatment | [13C6]IAA in Lower Hypocotyl (pg) | Inhibition of Transport (%) | Reference |

| Control | ~15 | 0 | [8] |

| NPA (N-1-naphthylphthalamic acid) | Significantly reduced | High | [15][20][21] |

Table 2: Effect of the Auxin Transport Inhibitor NPA on Basipetal [13C6]IAA Transport. NPA is a well-known inhibitor of polar auxin transport, and these results confirm that the movement of IAA-13C6 is mediated by the classical auxin transport machinery.[15][20][21]

Visualizing Auxin Dynamics: Signaling Pathways and Experimental Workflows

Understanding the cellular mechanisms that govern auxin transport requires knowledge of the underlying signaling pathways. The use of IAA-13C6 helps to quantify the flux of auxin that is regulated by these pathways.

Auxin Signaling Pathways

The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.[1][22][23] Other signaling pathways, some involving transmembrane kinases (TMKs) and AUXIN BINDING PROTEIN 1 (ABP1), are also emerging.[22]

References

- 1. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Auxin Metabolism in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Auxin Metabolism in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]

- 10. Transport of Indole-3-Butyric Acid and Indole-3-Acetic Acid in Arabidopsis Hypocotyls Using Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana | PLOS One [journals.plos.org]

- 14. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative Auxin Metabolite Profiling Using Stable Isotope Dilution UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars | MDPI [mdpi.com]

- 20. Transport of Indole-3-Butyric Acid and Indole-3-Acetic Acid in Arabidopsis Hypocotyls Using Stable Isotope Labeling [ouci.dntb.gov.ua]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Principle and Application of 3-Indoleacetic Acid-13C6 as an Internal Standard for Accurate Auxin Quantification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin in plants, playing a pivotal role in regulating nearly every aspect of plant growth and development. Accurate quantification of endogenous IAA levels is therefore crucial for understanding its complex signaling pathways and for the development of novel plant growth regulators. However, the analysis of IAA in complex biological matrices is challenging due to its low abundance and the presence of interfering substances. The use of a stable isotope-labeled internal standard, such as 3-indoleacetic acid-13C6 (IAA-13C6), in conjunction with mass spectrometry-based methods, has become the gold standard for precise and accurate IAA quantification. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of using IAA-13C6 as an internal standard.

Core Principle: Isotope Dilution Mass Spectrometry

The use of IAA-13C6 as an internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). In this method, a known amount of the isotopically labeled standard (IAA-13C6) is added to a sample at the earliest stage of extraction.[1][2] The labeled standard is chemically identical to the endogenous analyte (unlabeled IAA) and therefore exhibits the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[3]

The key difference lies in its mass. The six 13C atoms in the benzene ring of IAA-13C6 give it a mass that is 6 Daltons higher than the naturally occurring IAA. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Any loss of analyte during the experimental procedure will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal intensity of the endogenous IAA to that of the known amount of added IAA-13C6, the initial concentration of IAA in the sample can be accurately calculated, effectively correcting for variations in recovery and matrix effects.[1]

Advantages of this compound

The use of IAA-13C6 offers several distinct advantages over other internal standards, particularly deuterium-labeled compounds:

-

Non-exchangeable Label: The 13C atoms are stably incorporated into the benzene ring and are not susceptible to exchange with protons from the solvent or matrix, ensuring the isotopic integrity of the standard throughout the analytical process.[3]

-

Identical Chromatographic Properties: Due to the minimal difference in physicochemical properties between 12C and 13C, IAA-13C6 co-elutes perfectly with the unlabeled IAA during chromatographic separation. This is a significant advantage over deuterium-labeled standards, which can sometimes exhibit slight shifts in retention time.[3]

-

High Isotopic Enrichment: Commercially available IAA-13C6 typically has a high degree of isotopic purity, minimizing any contribution from unlabeled species in the standard.[3]

Quantitative Data Presentation

The following table summarizes representative data on the limits of detection (LOD) and quantification (LOQ) for IAA analysis using LC-MS/MS, demonstrating the sensitivity of the method when employing an internal standard.

| Compound | Limit of Detection (LOD) (µg∙mL⁻¹) | Limit of Quantification (LOQ) (µg∙mL⁻¹) |

| Indole-3-acetic acid (IAA) | 0.002 | 0.007 |

Table 1: Limits of Detection and Quantification for IAA using LC-MS/MS. Data adapted from a study on indolic compounds.[4]

Experimental Protocols

A generalized experimental workflow for the quantification of IAA using IAA-13C6 as an internal standard is presented below. This protocol can be adapted for various plant tissues and analytical instrumentation (GC-MS or LC-MS/MS).

Sample Preparation and Extraction

-

Harvesting and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Homogenize the frozen tissue to a fine powder using a mortar and pestle or a ball mill.

-

Addition of Internal Standard: To a known weight of the homogenized tissue (typically 2-10 mg fresh weight), add a precise amount of IAA-13C6 internal standard solution.[1][2]

-

Extraction: Add an appropriate extraction solvent (e.g., 80% methanol or a buffered isopropanol solution) and incubate, often with shaking, at a low temperature (e.g., 4°C) to facilitate the extraction of IAA.

-

Centrifugation: Centrifuge the extract to pellet the solid debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted IAA and the internal standard.

Purification using Solid-Phase Extraction (SPE)

-

Conditioning: Condition a solid-phase extraction cartridge (e.g., a C18 or an amino-SPE column) with methanol followed by water.

-

Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interfering compounds.

-

Elution: Elute the IAA and IAA-13C6 from the cartridge using a stronger solvent (e.g., methanol or acetonitrile).

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

Derivatization (for GC-MS analysis)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group of IAA needs to be derivatized to increase its volatility.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent.

-

Methylation: Add a methylating agent, such as diazomethane, to convert IAA and IAA-13C6 to their methyl esters.[5]

-

Evaporation: Evaporate the solvent to concentrate the derivatized analytes.

-

Reconstitution: Reconstitute the sample in a solvent suitable for GC-MS injection (e.g., ethyl acetate).

Instrumental Analysis (LC-MS/MS or GC-MS)

-

Injection: Inject the prepared sample into the LC-MS/MS or GC-MS system.

-

Chromatographic Separation: Separate the analytes using an appropriate column and mobile phase gradient (for LC) or temperature program (for GC).

-

Mass Spectrometric Detection: Detect the parent and fragment ions of both the unlabeled IAA and the IAA-13C6 internal standard using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. For example, a common MRM transition for IAA is 176.1 > 130.0.[4]

Data Analysis

-

Peak Integration: Integrate the peak areas for the selected transitions of both the endogenous IAA and the IAA-13C6 internal standard.

-

Ratio Calculation: Calculate the ratio of the peak area of the endogenous IAA to the peak area of the IAA-13C6 internal standard.

-

Quantification: Determine the concentration of endogenous IAA in the original sample by comparing the calculated ratio to a calibration curve prepared with known amounts of unlabeled IAA and a fixed amount of the IAA-13C6 internal standard.

Mandatory Visualizations

Caption: Experimental workflow for IAA quantification using IAA-13C6.

Caption: Core auxin signaling pathway.

The Role of Accurate Quantification in Understanding Auxin Signaling

The precise regulation of auxin levels is fundamental to its role in plant development.[6] The core auxin signaling pathway involves the perception of IAA by the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[7] At low auxin concentrations, Aux/IAA transcriptional repressors bind to and inhibit Auxin Response Factor (ARF) transcription factors, keeping auxin-responsive genes switched off. When IAA levels rise, auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB and the Aux/IAA repressors. This leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of the repressors liberates the ARF transcription factors, allowing them to activate the expression of auxin-responsive genes, which in turn mediate various developmental processes.[7]

The dynamic nature of this signaling pathway, which is highly dependent on the cellular concentration of IAA, underscores the importance of accurate quantification. The use of IAA-13C6 as an internal standard provides the necessary precision and reliability to measure subtle but significant changes in endogenous IAA levels in response to developmental cues and environmental stimuli. This enables researchers to correlate specific auxin concentrations with downstream physiological responses, thereby elucidating the intricate mechanisms of auxin homeostasis and signaling.

Conclusion

The use of this compound as an internal standard in isotope dilution mass spectrometry represents a robust and reliable method for the quantification of endogenous IAA. Its inherent advantages of a stable, non-exchangeable label and identical chromatographic behavior to the native analyte ensure the highest level of accuracy and precision. This methodology is indispensable for researchers in plant science, agriculture, and drug development who seek to unravel the complexities of auxin biology and to develop new strategies for modulating plant growth and development. The detailed protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this powerful analytical technique.

References

- 1. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13C6-[Benzene Ring]-Indole-3-Acetic Acid: A New Internal Standard for Quantitative Mass Spectral Analysis of Indole-3-Acetic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for High-Purity 3-Indoleacetic Acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 3-indoleacetic acid-13C6 (IAA-13C6), a crucial tool for researchers in various fields, including plant biology, microbiology, and drug development. This isotopically labeled internal standard is indispensable for accurate quantification of endogenous indole-3-acetic acid (IAA) using mass spectrometry-based methods. This document outlines commercial suppliers, provides a comparative summary of product specifications, details a general experimental protocol for its use, and illustrates a relevant biological pathway.

Commercial Availability

A number of reputable chemical suppliers offer high-purity this compound for research purposes. The choice of supplier may depend on factors such as required purity, isotopic enrichment, available quantities, and institutional procurement agreements. Below is a summary of prominent commercial sources.

| Supplier | Purity | Isotopic Enrichment | CAS Number | Notes |

| MedChemExpress | 99.76%[1] | Not specified | 100849-36-3[1] | Intended for use as a tracer or internal standard for NMR, GC-MS, or LC-MS.[1] |

| Cambridge Isotope Laboratories, Inc. | ≥98%[2][3] | 99%[2][3] | 100849-36-3[2][3] | Available through distributors such as Eurisotop and Fisher Scientific.[2][4] |

| LGC Standards | Not specified | Not specified | 100849-36-3[5] | Provided for pharmaceutical analytical testing.[5] |

| BOC Sciences | Not specified | Not specified | 100849-36-3[6] | Marketed as an internal standard for the quantification of ledipasvir by GC- or LC-MS.[6] |

| Apollo Scientific | 98%[7] | Not specified | 100849-36-3[7] | General chemical supplier. |

| Ace Therapeutics | Not specified | Not specified | Not specified | For research use only.[8] |

| Alsachim | ≥95%[9] | ≥99% 13C[9] | 100849-36-3[9] | Provides a certificate of analysis with the product. |

Experimental Protocol: Quantification of IAA in Biological Samples using IAA-13C6 and LC-MS/MS

The use of this compound as an internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification of IAA.[1][2][5][8] The following is a generalized protocol for the analysis of IAA in plant or microbial cultures.

Sample Preparation and Extraction

-

Homogenization: Homogenize a known quantity of biological material (e.g., 50-100 mg of plant tissue or a microbial cell pellet) in a suitable solvent, often under cryogenic conditions to prevent degradation.[3] A common extraction solvent is 80% (v/v) methanol or acetone.[10]

-

Internal Standard Spiking: Add a precise amount of this compound solution to the homogenate at the earliest stage of extraction. This is crucial for accurate quantification.

-

Extraction: Incubate the mixture, often with shaking, at 4°C for several hours to ensure complete extraction.

-

Centrifugation: Centrifuge the extract to pellet cellular debris.

-

Solvent Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate the organic solvent, for instance, under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the subsequent chromatographic separation, such as a mixture of methanol and water with 0.1% formic acid.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used for separation.[6][11]

-

Mobile Phase: A gradient elution with two solvents is common. For example, Solvent A could be water with 0.1% formic acid, and Solvent B could be acetonitrile with 0.1% formic acid.[11]

-

Gradient: A typical gradient might start with a low percentage of Solvent B, which is gradually increased to elute compounds of increasing hydrophobicity.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is frequently used.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, the mass spectrometer is operated in MRM mode. This involves monitoring specific precursor-to-product ion transitions for both the native IAA and the 13C6-labeled internal standard.

-

IAA Transition: m/z 176.1 → 130.0[12]

-

IAA-13C6 Transition: m/z 182.1 → 136.0 (predicted based on the stable isotope label)

-

-

Quantification: The ratio of the peak area of the native IAA to the peak area of the IAA-13C6 internal standard is used to calculate the concentration of IAA in the original sample by referencing a standard curve.

-

Biological Context: Tryptophan-Dependent IAA Biosynthesis

Indole-3-acetic acid is synthesized in plants and various microorganisms through several pathways, with the tryptophan-dependent pathways being the most well-characterized.[13][14][15] Understanding these pathways is crucial for researchers studying the regulation of IAA levels and its physiological effects. The indole-3-pyruvic acid (IPyA) pathway is a major route for IAA biosynthesis in plants.[16]

In this pathway, tryptophan is converted to indole-3-pyruvic acid by the TAA/TAR family of aminotransferases. Subsequently, the YUCCA family of flavin monooxygenases catalyzes the conversion of IPyA to indole-3-acetaldehyde, which is then oxidized to indole-3-acetic acid. This pathway is a key target for studies on plant development and its manipulation for agricultural and therapeutic purposes. The use of IAA-13C6 allows for precise measurement of changes in IAA flux through this and other biosynthetic routes in response to genetic or environmental perturbations.

References

- 1. Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C6-[Benzene Ring]-Indole-3-Acetic Acid: A New Internal Standard for Quantitative Mass Spectral Analysis of Indole-3-Acetic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of a commercial ELISA assay for indole-3-acetic Acid at several stages of purification and analysis by gas chromatography-selected ion monitoring-mass spectrometry using a c(6)-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. en.bio-protocol.org [en.bio-protocol.org]

- 7. bio-protocol.org [bio-protocol.org]

- 8. C(6)-[benzene ring]-indole-3-acetic Acid: a new internal standard for quantitative mass spectral analysis of indole-3-acetic Acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measuring Endogenous GA and IAA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jabonline.in [jabonline.in]

- 11. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

A Technical Guide to the Natural Isotope Abundance in 3-Indoleacetic Acid for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural abundance of stable isotopes in 3-indoleacetic acid (IAA), the most prevalent naturally occurring auxin. While specific isotopic signatures for IAA are not cataloged as standard reference data, this document outlines the foundational principles of natural isotopic abundance for its constituent elements—Carbon, Hydrogen, Nitrogen, and Oxygen. It further delves into the concept of isotopic fractionation, the primary mechanism causing deviations in these abundances within biological molecules like IAA. Detailed experimental protocols for determining the isotopic composition of IAA using mass spectrometry are provided, alongside visualizations of the IAA biosynthetic pathway and a general experimental workflow to guide researchers in this analytical endeavor. This guide is intended for researchers, scientists, and drug development professionals who require a deeper understanding of the isotopic properties of IAA for applications in metabolic studies, tracer experiments, and the development of isotopically labeled standards.

Introduction to Natural Isotopic Abundance in 3-Indoleacetic Acid

3-Indoleacetic acid (C₁₀H₉NO₂) is a pivotal phytohormone regulating a myriad of physiological and developmental processes in plants. In drug development, particularly in fields targeting pathways modulated by IAA or its derivatives, a thorough understanding of its fundamental chemical properties is crucial. One such property is its natural isotopic composition.

The atoms that constitute IAA (Carbon, Hydrogen, Nitrogen, and Oxygen) exist in nature as a mixture of stable isotopes. While one isotope is significantly more abundant, heavier, stable isotopes are also present in small, relatively constant proportions. These baseline abundances, however, are subject to variation due to a phenomenon known as isotopic fractionation . During the biosynthetic processes that produce IAA in plants, enzymatic reactions can discriminate between lighter and heavier isotopes, leading to a unique isotopic signature in the final molecule. This signature can offer insights into the biosynthetic pathway, the geographical origin of the plant material, and the metabolic history of the molecule.

This guide provides the standard natural abundances of the stable isotopes for the elements in IAA and discusses the theoretical basis for isotopic fractionation. It then outlines the practical methodologies required to determine the specific isotopic composition of an IAA sample.

Baseline Natural Abundance of Constituent Elements

The natural abundance of stable isotopes for the elements that make up 3-indoleacetic acid is well-established. These global average abundances serve as a fundamental reference point before considering the effects of isotopic fractionation.

| Element | Isotope | Molar Mass ( g/mol ) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | ~98.9%[1][2] |

| ¹³C | 13.003355 | ~1.1%[1][2] | |

| Hydrogen | ¹H (Protium) | 1.007825 | >99.98%[3][4][5][6] |

| ²H (Deuterium) | 2.014102 | ~0.0115% - 0.02%[5][6][7] | |

| Nitrogen | ¹⁴N | 14.003074 | ~99.62%[8] |

| ¹⁵N | 15.000108 | ~0.38%[8] | |

| Oxygen | ¹⁶O | 15.994915 | ~99.757%[9] |

| ¹⁷O | 16.999131 | ~0.038%[9] | |

| ¹⁸O | 17.999160 | ~0.205%[9] |

Table 1: Standard natural abundance of the stable isotopes of Carbon, Hydrogen, Nitrogen, and Oxygen. The exact abundances can vary slightly depending on the source.

Isotopic Fractionation in IAA Biosynthesis

The values presented in Table 1 represent global averages. Within a specific molecule like IAA, synthesized by a plant, these ratios can be altered. This is due to isotopic fractionation , where metabolic and enzymatic processes discriminate between isotopes based on their mass. Heavier isotopes form stronger covalent bonds and thus have higher activation energy requirements for reactions, causing them to react more slowly than their lighter counterparts.

The primary pathway for IAA biosynthesis in plants is from the amino acid L-tryptophan. Each enzymatic step in this conversion can contribute to isotopic fractionation. For instance, the enzymes involved in the C3 and C4 photosynthetic pathways discriminate against ¹³CO₂ to different extents, leading to a baseline variation in the ¹³C/¹²C ratio of all organic matter within the plant, including tryptophan and subsequently IAA.[10][11][12] Similarly, processes like nitrate assimilation and amino acid synthesis can fractionate nitrogen isotopes.[13][14]

Therefore, the actual natural isotopic abundance in an IAA sample is a unique signature reflecting the plant's photosynthetic pathway, nitrogen source, and the specific enzymatic steps involved in its biosynthesis.

Below is a diagram illustrating the major tryptophan-dependent IAA biosynthesis pathways, highlighting the points where isotopic fractionation can occur.

Experimental Protocols for Determining Isotopic Abundance

The determination of the natural isotopic abundance of IAA requires sensitive and precise analytical techniques, primarily mass spectrometry coupled with a chromatographic separation method. The general workflow involves extraction of IAA from the plant tissue, purification to remove interfering compounds, and finally, analysis by mass spectrometry.

Sample Preparation and Extraction

-

Tissue Homogenization: Weigh and immediately freeze the plant tissue in liquid nitrogen to quench all metabolic activity. Homogenize the frozen tissue to a fine powder using a mortar and pestle or a mechanical homogenizer.

-

Extraction: Extract the homogenized tissue with a suitable solvent. A common extraction solvent is a mixture of isopropanol, methanol, and acetic acid. The extraction is typically performed at low temperatures (e.g., -20°C) to minimize degradation.

-

Internal Standard: For accurate quantification (which is often performed alongside isotopic analysis), a known amount of an isotopically labeled internal standard (e.g., ¹³C₆-IAA or D₅-IAA) is added to the extraction buffer. For natural abundance determination, this step might be omitted or performed on a separate aliquot to avoid spectral overlap, depending on the mass spectrometer's resolution.

-

Purification: The crude extract contains numerous compounds that can interfere with the analysis. Purification is essential and is typically achieved through a combination of liquid-liquid partitioning and solid-phase extraction (SPE).[15][16]

-

Liquid-Liquid Partitioning: The extract is partitioned against a nonpolar solvent (e.g., n-hexane) to remove lipids.

-

Solid-Phase Extraction (SPE): The aqueous phase is then passed through an SPE cartridge (e.g., C18 or an anion exchange column) to bind IAA and other acidic compounds. After washing the cartridge to remove impurities, the IAA is eluted with a stronger solvent (e.g., methanol or acetonitrile).[17][18]

-

Analytical Instrumentation

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust method for IAA analysis.

-

Derivatization: IAA is not sufficiently volatile for GC analysis and must be derivatized. A common method is methylation of the carboxylic acid group using diazomethane or esterification with an alkyl chloroformate.[19]

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated from other compounds based on its boiling point and interaction with the stationary phase of the GC column.

-

Mass Spectrometry: As the derivatized IAA elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z). The relative intensities of the ions corresponding to the different isotopologues (molecules differing only in their isotopic composition) are measured to determine the isotopic ratios.

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for plant hormone analysis due to its high sensitivity and specificity, and it does not typically require derivatization.[20][21][22][23][24]

-

Liquid Chromatography: The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. IAA is separated from other compounds on a reverse-phase column (e.g., C18).

-

Mass Spectrometry:

-

Ionization: The eluent from the LC column is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which ionizes the IAA molecules.

-

Tandem MS (MS/MS): For enhanced specificity, a tandem mass spectrometer (e.g., a triple quadrupole) is often used. The first mass analyzer selects the parent ion of IAA. This ion is then fragmented in a collision cell, and the second mass analyzer detects specific fragment ions. This process, known as multiple reaction monitoring (MRM), is highly selective for IAA.

-

Isotopic Analysis: By scanning for the m/z of the parent ions of the different isotopologues of IAA, their relative abundances can be determined. High-resolution mass spectrometers (e.g., Orbitrap or TOF) are particularly well-suited for resolving and accurately measuring the masses of different isotopologues.

-

The following diagram illustrates a general experimental workflow for the determination of isotopic abundance in IAA.

Data Presentation and Interpretation

The results of the isotopic analysis are typically expressed in delta (δ) notation, which represents the deviation of the isotopic ratio in a sample from that of an international standard, in parts per thousand (per mil, ‰).

The δ value for carbon, for example, is calculated as:

δ¹³C (‰) = [ ( (¹³C/¹²C)sample / (¹³C/¹²C)standard ) - 1 ] * 1000

The standard for carbon is Vienna Pee Dee Belemnite (VPDB). Similar standards exist for other elements (e.g., Vienna Standard Mean Ocean Water (VSMOW) for hydrogen and oxygen, and atmospheric N₂ for nitrogen).

The quantitative data for the isotopic composition of an IAA sample should be presented in a clear, tabular format for easy comparison.

| Isotope Ratio | Sample A (δ‰) | Sample B (δ‰) |

| δ¹³C | -28.5 | -30.2 |

| δ¹⁵N | +2.1 | +1.5 |

| δ²H | -110 | -125 |

| δ¹⁸O | +22.4 | +20.8 |

Table 2: Example of how to present isotopic data for IAA samples. The values are hypothetical and for illustrative purposes only.

Conclusion

While a definitive, universal value for the natural isotopic abundance of 3-indoleacetic acid does not exist, this guide provides the foundational knowledge and practical framework for its determination. The isotopic signature of IAA is a product of fractionation during its biosynthesis and can serve as a valuable source of information for researchers in plant science and drug development. By following the detailed experimental protocols outlined herein, scientists can accurately measure the isotopic composition of IAA, enabling deeper insights into plant metabolism and providing a basis for the development and use of isotopically labeled standards in pharmacological research.

References

- 1. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. Isotopes of carbon - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ck12.org [ck12.org]

- 6. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 7. The Three Isotopes of Hydrogen | Differences & Properties - Lesson | Study.com [study.com]

- 8. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]

- 9. WebElements Periodic Table » Oxygen » isotope data [webelements.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 12. Fractionation of carbon isotopes in oxygenic photosynthesis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Isotope fractionation by plants and animals: implications for nutrition research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Plant Hormonomics: Multiple Phytohormone Profiling by Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analytical Determination of Auxins and Cytokinins | Springer Nature Experiments [experiments.springernature.com]

- 24. Quantitative Auxin Metabolite Profiling Using Stable Isotope Dilution UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 3-Indoleacetic Acid-13C6: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-indoleacetic acid-13C6 (IAA-13C6). As a critical internal standard in quantitative analyses and a tracer in metabolic studies, understanding its stability is paramount for generating accurate and reproducible data. This document outlines the known stability profile of IAA-13C6, protocols for its handling and storage, and discusses its degradation pathways.

Core Stability and Storage Recommendations

Proper storage is crucial to maintain the integrity and purity of this compound. The stability of the compound is dependent on its form (solid or in solution) and the environmental conditions.

Solid Form

In its solid, crystalline form, this compound is relatively stable. For long-term storage, it is recommended to keep the solid compound in a tightly sealed container, protected from light.

Table 1: Recommended Storage Conditions for Solid this compound

| Parameter | Recommendation | Duration |

| Temperature | +2°C to +8°C (Refrigerated)[1] | Long-term |

| -20°C | ≥ 4 years[2] | |

| Light | Protect from light[1] | At all times |

| Atmosphere | Inert gas (optional, for extended long-term storage) | --- |

Solution Form

The stability of this compound in solution is less robust than in its solid form and is highly dependent on the solvent, temperature, and light exposure. Stock solutions should be prepared in a suitable solvent, aliquoted to avoid repeated freeze-thaw cycles, and stored under the recommended conditions.

Table 2: Recommended Storage Conditions for this compound Solutions

| Temperature | Solvent | Duration | Light Condition |

| -80°C | Organic Solvents (e.g., Ethanol, DMSO, Dimethyl Formamide) | Up to 6 months[3] | Protect from light[3] |

| -20°C | Organic Solvents (e.g., Ethanol, DMSO, Dimethyl Formamide) | Up to 1 month[3] | Protect from light[3] |

| Aqueous Buffers | Not recommended for long-term storage. Prepare fresh.[2] | --- | --- |

Factors Affecting Stability and Degradation Pathways

Several environmental factors can influence the degradation of this compound. The primary degradation pathways are expected to be similar to those of unlabeled indole-3-acetic acid (IAA), which include photodegradation, hydrolysis, and thermal degradation.

Photodegradation

Indole-3-acetic acid is a photo-labile compound.[4] Exposure to light, particularly in the UV and blue regions of the spectrum, can lead to its degradation. The rate of photodegradation can be influenced by the presence of other compounds in the solution. For instance, salts and mineral nutrients found in plant culture media can hasten the photodegradation of IAA under white light.[4]

pH and Hydrolysis

The stability of IAA is also pH-dependent. In basic solutions, ester conjugates of indole-3-acetic acid are readily hydrolyzed.[5][6][7][8] Measurable hydrolysis can occur within a few hours at a pH of 9 or above.[5][6] While this compound itself is not an ester, this highlights the general sensitivity of the indole-3-acetic acid molecule to alkaline conditions.

Thermal Stability

While specific data for this compound is limited, studies on unlabeled IAA suggest it is relatively stable to autoclaving (121°C for 15 minutes).[9] However, prolonged exposure to high temperatures should be avoided.

Degradation Pathway Overview

The degradation of indole-3-acetic acid can proceed through various pathways, with oxidation being a key mechanism. The primary oxidative catabolite is 2-oxindole-3-acetic acid (OxIAA). In biological systems, IAA can also be conjugated to amino acids, such as aspartate and glutamate, which can then be further metabolized.

Caption: Simplified degradation pathway of this compound.

Experimental Protocols

The following are generalized protocols for the preparation of stock solutions and for conducting stability assessments. These should be adapted based on specific experimental needs and available equipment.

Protocol for Preparation of Stock Solutions

This protocol outlines the steps for preparing a stock solution of this compound.

Caption: Workflow for preparing a stock solution of this compound.

Methodology:

-

Weighing: Accurately weigh the required amount of solid this compound using a calibrated analytical balance.

-

Dissolution: Dissolve the weighed compound in a small volume of a suitable organic solvent, such as ethanol, DMSO, or dimethyl formamide. Sonication can be used to aid dissolution.

-

Dilution: Once fully dissolved, bring the solution to the final desired volume with the same solvent.

-

Aliquoting: Dispense the stock solution into smaller, single-use amber vials to minimize exposure to light and to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3] Always protect the solutions from light.

Protocol for a Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

Caption: Workflow for a forced degradation study of this compound.

Methodology:

-

Solution Preparation: Prepare a solution of this compound in a suitable solvent at a known concentration.

-

Stress Conditions:

-

Photodegradation: Expose the solution to a controlled light source (e.g., UV lamp or a photostability chamber) for a defined period. A control sample should be kept in the dark.

-

Thermal Degradation: Place aliquots of the solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

-

Acid/Base Hydrolysis: Add a small amount of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the solution and incubate at room temperature or an elevated temperature.

-

Oxidative Degradation: Add a dilute solution of an oxidizing agent (e.g., 3% H₂O₂) and incubate.

-

-

Sampling: At predetermined time intervals, withdraw samples from each stress condition.

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as LC-MS/MS. This method should be able to separate the parent compound from its degradation products.

-

Quantification and Identification: Quantify the amount of this compound remaining in each sample. Identify any major degradation products by their mass-to-charge ratio and fragmentation patterns.

-

Data Analysis: Plot the concentration of this compound as a function of time for each stress condition to determine the degradation kinetics.

Conclusion

This compound is a stable compound when stored correctly in its solid form. In solution, its stability is more limited, and care must be taken to protect it from light and to store it at low temperatures. For critical applications, it is advisable to prepare fresh solutions and to perform stability tests under the specific experimental conditions to ensure the accuracy of quantitative results. The information and protocols provided in this guide serve as a foundation for researchers to handle and store this compound effectively, thereby ensuring the reliability of their experimental outcomes.

References

- 1. biomedres.us [biomedres.us]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. jabonline.in [jabonline.in]

A Technical Guide to Foundational Research in Stable Isotope Labeling in Plants

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation techniques for stable isotope labeling in plant sciences. It is designed to serve as a foundational resource for professionals seeking to leverage this powerful technology for metabolic research, physiological studies, and the development of plant-derived therapeutic compounds.

Introduction to Stable Isotope Labeling in Plants

Stable isotope labeling is a powerful technique used to trace the movement and transformation of molecules through biological systems.[1] By replacing an atom in a compound with its heavier, non-radioactive isotope (e.g., replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N), researchers can track the fate of that compound through metabolic pathways.[1] This approach has become indispensable in plant biology for dissecting complex metabolic networks, quantifying metabolic fluxes, and understanding plant responses to genetic or environmental changes.[2][3][4] Applications range from fundamental studies of photosynthesis and nutrient assimilation to advanced research in natural product biosynthesis, which is of significant interest to the pharmaceutical industry.[5]

Core Principles and Common Isotopes

The foundation of stable isotope labeling lies in supplying a plant or plant tissue with a substrate enriched in a stable isotope. The most commonly used stable isotopes in plant research include:

-

Carbon-13 (¹³C): Primarily used to trace carbon fixation and flux through central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the TCA cycle.[5]

-

Nitrogen-15 (¹⁵N): Essential for studying nitrogen assimilation, amino acid biosynthesis, and protein turnover.[6][7]

-

Deuterium (²H) and Oxygen-18 (¹⁸O): Often used in combination with other isotopes to study water transport, oxygen evolution, and the stoichiometry of biogeochemical transformations.[8]